2,3-Dibromo-1,1,1-trifluoropropane
Overview
Description
2,3-Dibromo-1,1,1-trifluoropropane is an organic compound with the formula C3H3Br2F3 . It has a molecular weight of 255.859 .
Synthesis Analysis
The synthesis of 2,3-Dibromo-1,1,1-trifluoropropane can be achieved through various methods. One such method involves the use of DMSO and oxalyl bromide as a brominating reagent for various alkenes, alkynes, and ketones . Another method involves the use of a simple thiourea catalyst and 1,3-dibromo 5,5-dimethylhydantoin as a stable, inexpensive halogen source at room temperature .Molecular Structure Analysis
The molecular structure of 2,3-Dibromo-1,1,1-trifluoropropane consists of three carbon atoms, three hydrogen atoms, two bromine atoms, and three fluorine atoms .Chemical Reactions Analysis
2,3-Dibromo-1,1,1-trifluoropropane can participate in various chemical reactions. For instance, it can undergo bromination reactions with various substrates . It can also participate in cross-coupling reactions, cycloaddition or cyclization reactions, SN2’ reactions, and Stetter reactions .Physical And Chemical Properties Analysis
2,3-Dibromo-1,1,1-trifluoropropane has a molecular weight of 255.859 . More specific physical and chemical properties such as boiling point, density, and refractive index are not available in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Polyhalogenoallenes and Tetrafluoroallene Synthesis : The pyrolysis of 1,3-dibromo-1,1,3,3-tetrafluoropropane leads to various compounds, including 3-bromo-1,1,3,3-tetrafluoropropene. This compound, through further chemical reactions, can yield 2,3-dibromo-1,1,3,3-tetrafluoropropene, which is closely related to 2,3-Dibromo-1,1,1-trifluoropropane. These reactions are important in synthesizing tetrafluoroallene and tetrafluoropropyne, indicating the role of such compounds in creating polyhalogenated materials (Banks et al., 1969).
Synthesis of Trifluoromethylated Compounds : 2,3-Dibromo-1,1,1-trifluoropropane derivatives, like 2,3-epoxy-1,1,1-trifluoropropane, are used in the synthesis of various trifluoromethylated compounds. These compounds are valuable for creating products with quaternary chiral carbon centers, showcasing the importance of 2,3-Dibromo-1,1,1-trifluoropropane in stereospecific syntheses (Yamauchi et al., 2003).
Application in Fluorinated Building Blocks
- Fluorinated Heterocycles Synthesis : Compounds related to 2,3-Dibromo-1,1,1-trifluoropropane, such as 3-bromo-1,1,1-trifluoroacetone, are used to synthesize various trifluoromethylated heterocycles and aliphatic compounds. This indicates the significance of 2,3-Dibromo-1,1,1-trifluoropropane and its derivatives in producing fluorinated building blocks for diverse chemical applications (Lui et al., 1998).
Chemical Reactions and Transformations
- Carboalkoxylation Reactions : The palladium-catalyzed carboalkoxylation of 1,2-dibromo-3,3,3-trifluoropropane demonstrates its potential in chemical transformations. This process is important in the synthesis of tert-butyl trifluoromethacrylate, a useful compound in organic synthesis, illustrating the versatility of 2,3-Dibromo-1,1,1-trifluoropropane in chemical reactions (Horino et al., 2006).
properties
IUPAC Name |
2,3-dibromo-1,1,1-trifluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br2F3/c4-1-2(5)3(6,7)8/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOCTDPLVDZSGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861930 | |
Record name | 2,3-Dibromo-1,1,1-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-1,1,1-trifluoropropane | |
CAS RN |
431-21-0 | |
Record name | 2,3-Dibromo-1,1,1-trifluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=431-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromo-1,1,1-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dibromo-1,1,1-trifluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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